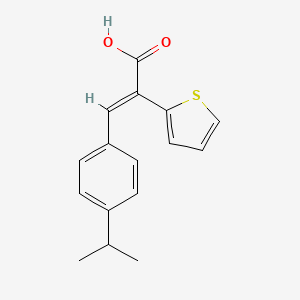
(2Z)-3-(4-isopropylphenyl)-2-thien-2-ylacrylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(propan-2-yl)phenyl]-2-(thiophen-2-yl)prop-2-enoic acid is an organic compound that features a phenyl group substituted with a propan-2-yl group, a thiophene ring, and a prop-2-enoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(propan-2-yl)phenyl]-2-(thiophen-2-yl)prop-2-enoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-(propan-2-yl)benzaldehyde and thiophene-2-carboxylic acid.
Condensation Reaction: The aldehyde and carboxylic acid are subjected to a condensation reaction in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction forms the desired prop-2-enoic acid derivative.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-[4-(propan-2-yl)phenyl]-2-(thiophen-2-yl)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl or thiophene rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (e.g., Br₂, Cl₂), nucleophiles (e.g., NaOH, NH₃)
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Halogenated derivatives, substituted thiophenes
Applications De Recherche Scientifique
3-[4-(propan-2-yl)phenyl]-2-(thiophen-2-yl)prop-2-enoic acid has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 3-[4-(propan-2-yl)phenyl]-2-(thiophen-2-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in inflammation, cell signaling, and metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-[4-(methyl)phenyl]-2-(thiophen-2-yl)prop-2-enoic acid
- 3-[4-(ethyl)phenyl]-2-(thiophen-2-yl)prop-2-enoic acid
- 3-[4-(tert-butyl)phenyl]-2-(thiophen-2-yl)prop-2-enoic acid
Uniqueness
3-[4-(propan-2-yl)phenyl]-2-(thiophen-2-yl)prop-2-enoic acid stands out due to its specific substitution pattern, which imparts unique chemical and physical properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C16H16O2S |
|---|---|
Poids moléculaire |
272.4 g/mol |
Nom IUPAC |
(Z)-3-(4-propan-2-ylphenyl)-2-thiophen-2-ylprop-2-enoic acid |
InChI |
InChI=1S/C16H16O2S/c1-11(2)13-7-5-12(6-8-13)10-14(16(17)18)15-4-3-9-19-15/h3-11H,1-2H3,(H,17,18)/b14-10+ |
Clé InChI |
DIAZBTMPBZSQON-GXDHUFHOSA-N |
SMILES isomérique |
CC(C)C1=CC=C(C=C1)/C=C(\C2=CC=CS2)/C(=O)O |
SMILES canonique |
CC(C)C1=CC=C(C=C1)C=C(C2=CC=CS2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[5-Cyclopentyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B13068407.png)
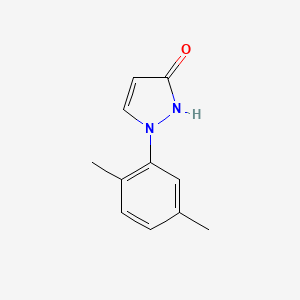
![7-Chloropyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13068425.png)
![(3Z)-1-benzyl-3-{[(4-methylphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B13068430.png)

![3-[(2-Fluorophenyl)methyl]pyrrolidin-3-ol](/img/structure/B13068442.png)
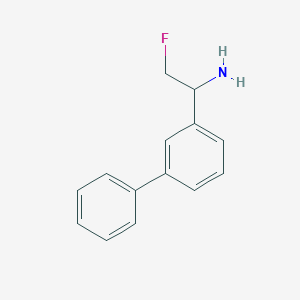
![3,3-Dimethyl-3',5',6',7'-tetrahydrospiro[cyclobutane-1,4'-imidazo[4,5-c]pyridine]](/img/structure/B13068453.png)
![1-[(5-ethylthiophen-2-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13068455.png)
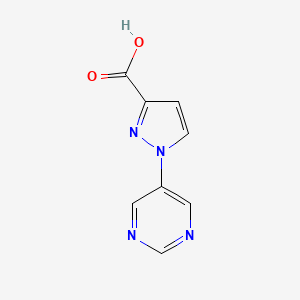
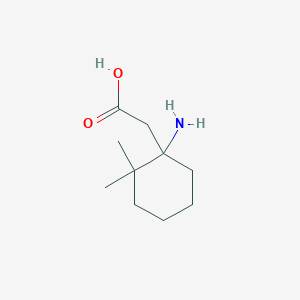
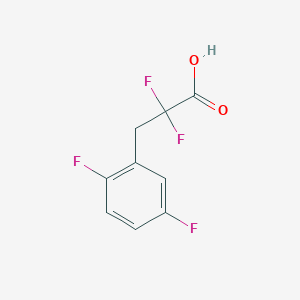

![5,7-Diethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13068490.png)
